molecular formula C23H24N2O3S B3613569 4-ethoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]naphthalene-1-sulfonamide

4-ethoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]naphthalene-1-sulfonamide

Cat. No.: B3613569
M. Wt: 408.5 g/mol
InChI Key: JSNVYACAQMQLNM-UHFFFAOYSA-N
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Description

4-ethoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]naphthalene-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound features a naphthalene ring system substituted with an ethoxy group and a sulfonamide moiety, which is further connected to an indole derivative. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Properties

IUPAC Name

4-ethoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3S/c1-3-28-22-12-13-23(20-10-5-4-9-19(20)22)29(26,27)24-15-14-17-16(2)25-21-11-7-6-8-18(17)21/h4-13,24-25H,3,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNVYACAQMQLNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCCC3=C(NC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]naphthalene-1-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of primary amines from the sulfonamide group.

    Substitution: Formation of various ether derivatives depending on the nucleophile used.

Scientific Research Applications

4-ethoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]naphthalene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.

    Biological Studies: Investigated for its role in modulating biological pathways, including those involved in inflammation and immune response.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets:

    Enzyme Inhibition: It can inhibit enzymes such as kinases, which play a crucial role in cell signaling pathways.

    Receptor Binding: The indole moiety allows it to bind to certain receptors, modulating their activity and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-ethoxy-N-[2-(1H-indol-3-yl)ethyl]naphthalene-1-sulfonamide: Similar structure but lacks the methyl group on the indole ring.

    N-[2-(2-methyl-1H-indol-3-yl)ethyl]naphthalene-1-sulfonamide: Similar but without the ethoxy group.

Uniqueness

The presence of both the ethoxy group and the methyl-substituted indole moiety in 4-ethoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]naphthalene-1-sulfonamide provides unique steric and electronic properties, enhancing its binding affinity and specificity for certain biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-ethoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]naphthalene-1-sulfonamide
Reactant of Route 2
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4-ethoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]naphthalene-1-sulfonamide

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